N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
Description
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-2-8-16(9-3-12)26(24,25)22-11-13-10-17(13)18(22)19(23)21-15-6-4-14(20)5-7-15/h2-9,13,17-18H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNBIPGSWHHCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C2C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is C17H18FNO3S, and it features a sulfonamide group, which is known to enhance biological activity through interactions with various biological targets.
-
Muscarinic Acetylcholine Receptor Antagonism :
- The compound has been identified as a muscarinic acetylcholine receptor (mAChR) antagonist. This action is crucial for treating diseases mediated by mAChRs, such as certain types of asthma and other respiratory conditions. By inhibiting acetylcholine binding to mAChRs, the compound can reduce bronchoconstriction and mucus secretion, which are hallmark symptoms of these conditions .
- Protease Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| mAChR Antagonism | Inhibition of acetylcholine binding | |
| DPP-IV Inhibition | Modulation of glucose metabolism | |
| Cytotoxicity | Potential effects on cancer cell lines |
Case Studies
- Muscarinic Receptor Studies :
- DPP-IV Inhibitor Research :
Comparaison Avec Des Composés Similaires
Structural Analogues
The 3-azabicyclo[3.1.0]hexane core is shared across several compounds, but substituent variations critically alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Sulfonyl vs. Acetyl Groups : The target’s sulfonyl group may improve solubility and hydrogen-bonding capacity relative to acetylated analogues (e.g., ChemBridge-31968081) .
- Fluorophenyl Effects: The 4-fluorophenyl group in the target compound and C79 may reduce metabolic degradation compared to non-fluorinated aryl groups .
Key Observations :
- The target compound’s synthesis employs cesium fluoride-mediated coupling , a method distinct from the triazole derivatives’ multi-step cyclization .
- Peptidomimetic analogues (e.g., C75) utilize HATU-activated amide coupling , suggesting scalability for complex substituents .
Pharmacokinetic Trends
While direct PK data for the target compound are unavailable, analogues with similar cores provide insights:
Key Observations :
- The patent compound (Example 13) with a 3.1.0 core and trifluoroacetyl group exhibits low clearance and short half-life , likely due to moderate metabolic stability .
- The target compound’s sulfonyl group may further reduce clearance by enhancing solubility and reducing cytochrome P450 interactions, though experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
